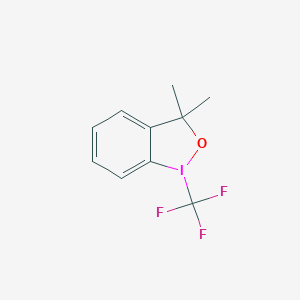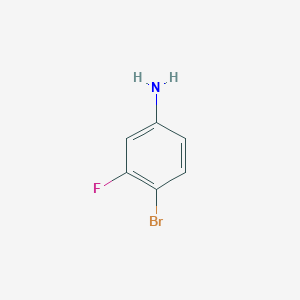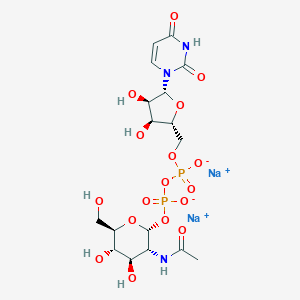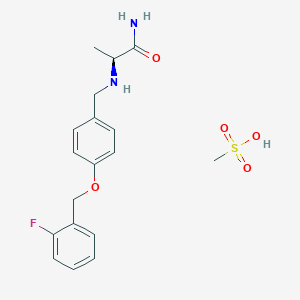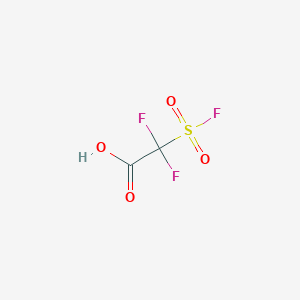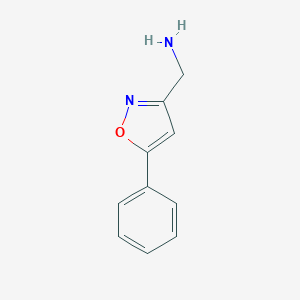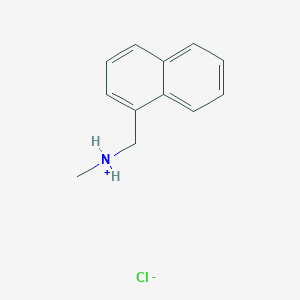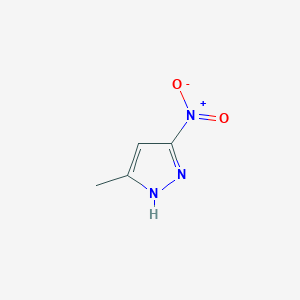![molecular formula C22H30FN3O7 B116732 methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate CAS No. 634911-81-2](/img/structure/B116732.png)
methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate
Overview
Description
Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate, also known as Methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate, is a useful research compound. Its molecular formula is C22H30FN3O7 and its molecular weight is 467.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Apoptosis Research
Z-VAD-FMK: is widely used in apoptosis studies to prevent the execution phase of cell death . By inhibiting caspases, researchers can study the pathways and factors involved in the induction and execution of apoptosis without the confounding effects of cell death.
Neurodegenerative Disease Models
In neurodegenerative disease research, Z-VAD-FMK helps in understanding the role of apoptosis in neuron loss. It’s used in models of diseases like Alzheimer’s and Parkinson’s to investigate how inhibiting apoptosis affects disease progression .
Cancer Therapy Research
Caspase inhibitors like Z-VAD-FMK are explored for their potential to protect non-cancerous cells during chemotherapy or radiation therapy, which often induce apoptosis in healthy cells as well .
Inflammation and Immunity
Z-VAD-FMK: has applications in studying the inflammatory response, particularly in conditions where caspase activation leads to the production of inflammatory cytokines. It helps in delineating the role of specific caspases in immune responses .
Cell and Tissue Preservation
In tissue engineering and regenerative medicine, Z-VAD-FMK is used to improve cell survival during the manipulation and storage of cells and tissues, which is crucial for transplantation and therapy development .
Developmental Biology
This compound aids in the study of developmental processes, such as differentiation and organogenesis, where apoptosis plays a critical role in shaping the developing organism .
Toxicology
Z-VAD-FMK: is utilized in toxicological research to assess whether cell death induced by toxins or environmental stressors is mediated through apoptosis, providing insights into mechanisms of toxicity .
Drug Discovery and Development
As a tool in drug discovery, Z-VAD-FMK is used to screen for new therapeutic agents that may modulate apoptosis, which is relevant for diseases where cell death is a significant factor .
Mechanism of Action
Target of Action
Z-Val-Ala-DL-Asp(OMe)-fluoromethylketone, also known as Z-VAD-FMK, primarily targets caspases , a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .
Mode of Action
Z-VAD-FMK is a pan-caspase inhibitor . It works by irreversibly binding to the catalytic site of caspase proteases . This binding inhibits the activity of these enzymes, preventing them from carrying out their role in the apoptosis process .
Biochemical Pathways
By inhibiting caspases, Z-VAD-FMK affects the apoptotic pathways within the cell . Caspases are involved in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. By preventing the activation of these enzymes, Z-VAD-FMK can halt the progression of these pathways, thereby inhibiting programmed cell death .
Pharmacokinetics
It is known that the compound is designed as amethyl ester to facilitate cell permeability . This means it can easily cross cell membranes and exert its effects within the cell .
Result of Action
The primary result of Z-VAD-FMK’s action is the inhibition of apoptosis . By preventing the activation of caspases, the compound stops the cascade of proteolytic activity that leads to programmed cell death . This can have various effects at the cellular level, depending on the context, including prolonged cell survival .
properties
IUPAC Name |
methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O7/c1-13(2)19(26-22(31)33-12-15-8-6-5-7-9-15)21(30)24-14(3)20(29)25-16(17(27)11-23)10-18(28)32-4/h5-9,13-14,16,19H,10-12H2,1-4H3,(H,24,30)(H,25,29)(H,26,31)/t14-,16?,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIFGOLAMNLSLGH-SXUUOERCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70979714 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate | |
CAS RN |
634911-81-2 | |
| Record name | 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-{1-[(5-fluoro-1-methoxy-1,4-dioxopentan-3-yl)imino]-1-hydroxypropan-2-yl}-3-methylbutanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70979714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of XIAP in cancer development, specifically in glioma?
A: XIAP is a protein that inhibits apoptosis, a programmed cell death process. In cancer cells, including glioma, XIAP is often overexpressed, allowing these cells to evade apoptosis and continue proliferating [, ]. This makes XIAP a potential target for anti-cancer therapies.
Q2: How does targeting XIAP with antisense RNA induce apoptosis in glioma cells?
A: Antisense RNA is a single-stranded RNA molecule that can bind to a specific mRNA, preventing its translation into protein. In this case, XIAP antisense RNA binds to the mRNA of XIAP, preventing the production of the XIAP protein. This reduction in XIAP levels allows apoptosis to proceed, leading to the death of glioma cells [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



